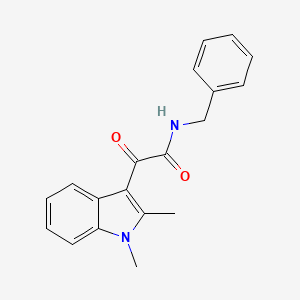

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide characterized by a benzyl group attached to the nitrogen of the acetamide moiety and 1,2-dimethyl substitutions on the indole ring. Its structure combines aromatic indole and benzyl groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)21(13)2)18(22)19(23)20-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKINIKQRWUAGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Dimethyl Substitution: The indole ring is then subjected to methylation using methyl iodide and a strong base such as sodium hydride to introduce the dimethyl groups at the 1 and 2 positions.

Benzylation: The nitrogen atom of the indole ring is benzylated using benzyl chloride in the presence of a base like potassium carbonate.

Oxoacetamide Formation: Finally, the oxoacetamide group is introduced by reacting the benzylated indole with an appropriate acylating agent, such as oxalyl chloride, followed by the addition of ammonia or an amine.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The 1,2-dimethyl substitution on the indole distinguishes this compound from related derivatives. Key comparisons include:

Variations in the N-Benzyl Group

The benzyl group’s substituents significantly modulate activity:

Adamantane-Containing Analogs

Adamantane derivatives exhibit distinct biological profiles:

- Bulky Groups : Adamantane enhances receptor selectivity (e.g., CB2) and cytotoxicity, contrasting with the benzyl group’s role in solubility or blood-brain barrier penetration .

Biological Activity

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound classified as an indole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 300.37 g/mol. The compound features a benzyl group , an indole moiety , and an oxoacetamide structure , which contribute to its unique biological activity profile.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : The indole ring can be synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Dimethyl Substitution : Methylation using methyl iodide and sodium hydride introduces dimethyl groups at the 1 and 2 positions of the indole ring.

- Benzylation : The nitrogen atom of the indole ring is benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cell survival and growth:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Activation of caspase cascade leading to apoptosis |

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes/Receptors : The compound may bind to specific enzymes or receptors involved in cancer progression or inflammation, modulating their activity.

- Influence on Cellular Pathways : By affecting signaling pathways related to cell survival and proliferation, it can induce apoptosis in cancer cells and inhibit microbial growth.

Case Studies

Several studies have highlighted the therapeutic potential of N-benzyl derivatives in clinical settings:

- A study published in Sciendo demonstrated that related indole derivatives showed significant anticancer activity against ovarian cancer xenografts in animal models, with tumor growth suppression rates exceeding 100% compared to control groups .

- Another research effort indicated that compounds structurally similar to this compound exhibited promising results in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and what challenges arise during its preparation?

- The synthesis typically involves multi-step reactions: (1) Fischer indole synthesis to form the indole core, (2) dimethylation at positions 1 and 2 using methyl iodide/K₂CO₃, (3) acylation with oxoacetamide, and (4) N-benzylation via alkylation . Key challenges include controlling reaction selectivity (e.g., avoiding over-alkylation) and achieving high purity. Critical parameters include temperature (60–80°C for acylation), solvent polarity (DMF for alkylation), and catalyst choice (e.g., NaH for deprotonation) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- 1H/13C NMR confirms substituent positions (e.g., indole protons at δ 7.1–7.8 ppm, benzyl methylene at δ 4.5–5.0 ppm) . HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 335.16 for C₁₉H₁₈N₂O₂). For crystallography, SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles, with X-ray diffraction confirming planar indole and twisted benzylamide moieties .

Q. What in vitro assays are suitable for preliminary biological screening?

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ values in breast MCF-7 or colorectal HCT-116 cells) with caspase-3/7 activation assays to confirm apoptosis . Anti-inflammatory screening : ELISA-based measurement of TNF-α/IL-6 reduction in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be systematically resolved?

- Discrepancies may stem from cell line heterogeneity (e.g., p53 status in cancer cells) or assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

- Standardized protocols : Use identical cell passage numbers and assay kits (e.g., Promega CellTiter-Glo® for ATP quantification).

- Dose-response normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess reproducibility .

Q. What mechanistic insights explain the compound’s dual activity as an enzyme inhibitor and receptor modulator?

- Enzyme inhibition : Molecular docking (AutoDock Vina) suggests the indole moiety binds ATP pockets in kinases (e.g., CDK2, with ΔG ≈ -9.2 kcal/mol) via π-π stacking with Phe80. The oxoacetamide group hydrogen-bonds to catalytic lysine residues .

- Receptor modulation : SPR assays reveal nanomolar affinity (KD = 12 nM) for 5-HT₇ receptors, likely due to benzyl group hydrophobicity complementing transmembrane helices .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced potency?

- Substituent modifications :

- Benzyl para-substitution : Electron-withdrawing groups (e.g., -Br) improve metabolic stability (t₁/₂ > 6 h in microsomes) but reduce solubility .

- Indole methylation : 1,2-Dimethylation increases lipophilicity (logP = 2.8) and blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s in MDCK assays) .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.